molecular formula C38H47Br2N9O5 B1677202 Olcegepant CAS No. 204697-65-4

Olcegepant

Cat. No. B1677202
CAS RN: 204697-65-4
M. Wt: 869.6 g/mol
InChI Key: ITIXDWVDFFXNEG-JHOUSYSJSA-N
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Description

Olcegepant is a selective antagonist of the calcitonin gene-related peptide receptor. It is primarily studied for its potential in treating acute migraine attacks. This compound is notable for its ability to inhibit the effects of calcitonin gene-related peptide, a neuropeptide involved in the pathophysiology of migraines .

Scientific Research Applications

Olcegepant has several scientific research applications, including:

Mechanism of Action

Olcegepant exerts its effects by binding to the calcitonin gene-related peptide receptor, thereby blocking the action of calcitonin gene-related peptide. This inhibition reduces neurogenic inflammation and vasodilation, which are key contributors to migraine pathophysiology. The molecular targets include the calcitonin gene-related peptide receptors located in the central and peripheral nervous systems .

Safety and Hazards

Olcegepant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Olcegepant interacts with the CGRP receptor, a key modulator in neurogenic inflammatory pain . It has shown to be a potent and selective antagonist of the CGRP-1 receptor . In preclinical studies, this compound has demonstrated the capacity to block the release of CGRP .

Cellular Effects

This compound has been observed to reduce the severity of headaches in 60% of migraine sufferers in a phase II clinical trial . It attenuates arterial dilation induced by CGRP or electrical stimulation . It also reduces gene expression and protein levels of CGRP, pro-inflammatory cytokines, inflammatory-associated miRNAs, and transient receptor potential ankyrin channels in the medulla–pons area, cervical spinal cord, and trigeminal ganglia .

Molecular Mechanism

The mechanism of action of this compound involves the dysfunction of brainstem pathways that normally modulate sensory input . The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogenic inflammation within the meninges, which contributes to the generation of severe cerebral pain experienced during a migraine attack . This compound binds at CGRP receptors, blocking the effect of CGRP and thus reducing inflammation .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 2 mg/kg to counteract nitroglycerin-induced trigeminal hyperalgesia . The dosage and its effects can vary depending on the specific conditions of the study.

Transport and Distribution

Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various tissues throughout the body .

Subcellular Localization

Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olcegepant involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Olcegepant undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Telcagepant: Another calcitonin gene-related peptide receptor antagonist with similar therapeutic potential for migraines.

    Rimegepant: A newer calcitonin gene-related peptide receptor antagonist with improved oral bioavailability.

    Atogepant: Used for the preventive treatment of migraines.

Uniqueness

Olcegepant is unique in its high selectivity and potency as a calcitonin gene-related peptide receptor antagonist. Unlike some other compounds, it does not exhibit vasoconstrictive effects, making it a safer option for patients with cardiovascular risk factors .

properties

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXDWVDFFXNEG-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47Br2N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174443
Record name Olcegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation.
Record name Olcegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

204697-65-4
Record name Olcegepant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204697-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olcegepant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olcegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olcegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLCEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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